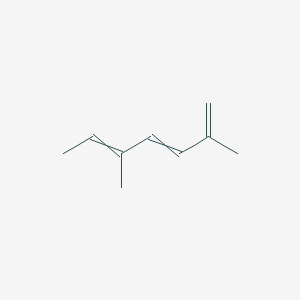
lithium;1-phenyl-N-(1-phenylethyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-phenyl-N-(1-phenylethyl)methanimine is a chemical compound known for its unique structure and properties. It is a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone
Vorbereitungsmethoden
The synthesis of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves the reaction of 2,2-diphenylethan-1-amine with acetophenone to form the Schiff base . The reaction is typically carried out in the presence of a solvent containing strong electronegative atoms like oxygen or chlorine, such as alcohols, aldehydes, or carbon tetrachloride . The process is facilitated by photoinduced C=N double bond transfer under irradiation with a mercury ultraviolet lamp . The reaction conditions are mild, usually at room temperature, and the process is highly stereoselective .
Analyse Chemischer Reaktionen
Lithium;1-phenyl-N-(1-phenylethyl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include chiral metal complex catalysts, which help achieve high stereoselectivity . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium;1-phenyl-N-(1-phenylethyl)methanimine has several scientific research applications:
Wirkmechanismus
The mechanism of action of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves photoinduced C=N double bond transfer . The process begins with the photoexcitation of the Schiff base, followed by coordination to the central metal atom of the chiral catalyst . This creates a stable chiral environment, allowing for selective proton transfer . The strongly electronegative atom of the solvent attracts the active α-hydrogen from the excited Schiff base molecule, forming a negatively charged delocalized π-bond structure . The subsequent proton addition yields a more stable molecular structure .
Vergleich Mit ähnlichen Verbindungen
Lithium;1-phenyl-N-(1-phenylethyl)methanimine can be compared with other Schiff bases derived from similar amines and ketones. Some similar compounds include:
N-(Diphenylmethyl)-1-phenylethan-1-imine: This compound is also derived from 2,2-diphenylethan-1-amine and acetophenone and undergoes similar photoinduced C=N double bond transfer reactions.
N-Benzylideneaniline: Another Schiff base with a similar structure but different reactivity and applications.
N-Salicylideneaniline: A Schiff base derived from salicylaldehyde and aniline, used in various organic synthesis reactions.
This compound stands out due to its high stereoselectivity and mild reaction conditions, making it a valuable compound in asymmetric catalysis and organic synthesis .
Eigenschaften
CAS-Nummer |
89913-64-4 |
|---|---|
Molekularformel |
C15H14LiN |
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
lithium;1-phenyl-N-(1-phenylethyl)methanimine |
InChI |
InChI=1S/C15H14N.Li/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-12H,1H3;/q-1;+1 |
InChI-Schlüssel |
YVDRTBUDFVZIFD-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-](C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
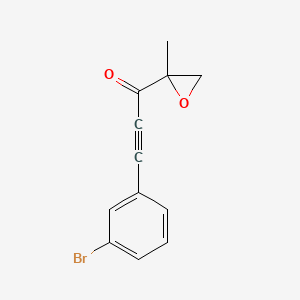
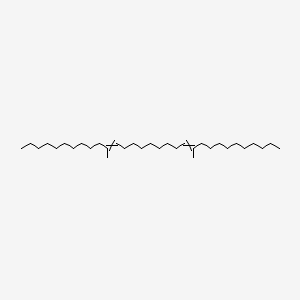
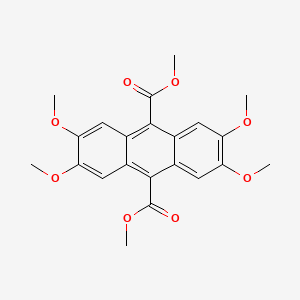
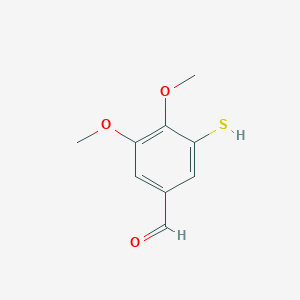

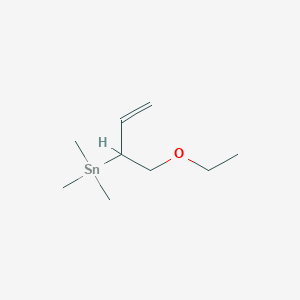
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
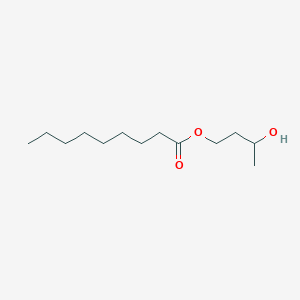
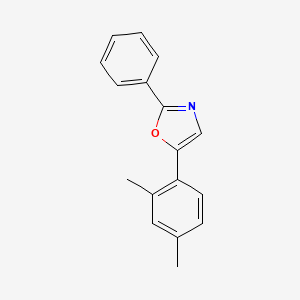
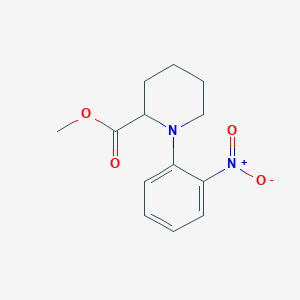
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
